molecular formula C10H9NO4 B1306683 (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid CAS No. 94512-05-7

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid

Cat. No. B1306683
CAS RN: 94512-05-7
M. Wt: 207.18 g/mol
InChI Key: OTPZTZLQLBZERG-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, also known as 5-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-ylacetic acid, is a naturally occurring compound found in many plants. It is a member of the phenylacetate family, which is composed of compounds that are derived from the hydrolysis of phenylalanine. 5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid has been studied extensively in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

Neuropharmacology

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid: has been identified as a compound that can influence neuropharmacological processes. It is structurally related to 5-hydroxyindole, which is known to modulate serotonin receptors . This suggests potential applications in the study of neurological disorders and the development of therapeutic agents targeting serotonergic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential role in synthesizing derivatives with pharmacological activities. Its core structure is a part of many bioactive molecules, making it a candidate for the design of new drugs .

Biotechnology

The compound is used in proteomics research, where it may serve as a specialty reagent in the identification and analysis of proteins. Its reactive groups make it suitable for binding studies and protein interaction analyses .

Chemical Research

Chemical research utilizes This compound for the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse chemical libraries for screening purposes .

properties

IUPAC Name

2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPZTZLQLBZERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392616
Record name (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94512-05-7
Record name (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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